molecular formula C6H4ClN3S B008653 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione CAS No. 19918-37-7

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No.: B008653
CAS No.: 19918-37-7
M. Wt: 185.64 g/mol
InChI Key: ZFZGPYPUGZLRQB-UHFFFAOYSA-N
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Description

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound with the molecular formula C6H4ClN3S and a molecular weight of 185.63 g/mol . This compound is part of the imidazole family, known for its diverse chemical and biological properties. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and chloroacetyl chloride, followed by cyclization in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide to facilitate the process. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione has several scientific research applications:

Comparison with Similar Compounds

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

6-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZGPYPUGZLRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366593
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19918-37-7
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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